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Compound of Interest

7-Methylpyrazolo[1,5-aJpyridine-3-
Compound Name:
carboxylic acid

Cat. No.: B1357574

An In-Depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Introduction

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block of
significant interest in the fields of medicinal chemistry and drug discovery. Its core structure, the
pyrazolo[1,5-a]pyridine scaffold, is a key pharmacophore found in a variety of biologically active
compounds. This guide provides a comprehensive overview of its structure, synthesis,
characterization, and applications, with a focus on the practical insights required by
researchers and drug development professionals. The unique arrangement of nitrogen atoms
and the fused ring system imparts specific electronic and steric properties, making it a versatile
starting material for creating diverse chemical libraries. The methyl group at the 7-position and
the carboxylic acid at the 3-position serve as critical handles for synthetic modification, allowing
for fine-tuning of physicochemical properties and exploration of structure-activity relationships
(SAR).

Chemical Structure and Physicochemical Properties

The foundational aspect of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is its bicyclic
heteroaromatic structure. It consists of a pyrazole ring fused to a pyridine ring. The numbering
of the fused system is standard, with the carboxylic acid occupying the 3-position and the
methyl group at the 7-position.
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Caption: Chemical structure of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula CoHsN20:2 N/A (Calculated)
Molecular Weight 176.17 g/mol N/A (Calculated)
CAS Number 888735-61-3 [1]
Appearance TyF;caIIy an off-white to yellow 2]

soli

Soluble in organic solvents like
Solubility DMSO and DMF; limited General knowledge

solubility in water

-~ Store at 2-8°C, protected from
Storage Conditions ) ) [2]
light and moisture

Synthesis and Mechanism

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process in heterocyclic
chemistry. A common and effective method involves the condensation of a substituted
aminopyridine with a B-keto ester or equivalent reagent, followed by cyclization.

The rationale for this pathway is its robustness and the availability of starting materials. The
initial N-amination of the pyridine derivative creates a reactive intermediate. The subsequent
cyclization is an intramolecular condensation reaction, driven by the formation of the stable
aromatic fused-ring system.
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(MSH)

Ethyl 2-(ethoxymethylene)-3-oxobutanoate 7-Methylpyrazolo[L 5-a]pyridine-
3-carboxyjic acid
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Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: N-Amination of 2-Amino-4-methylpyridine

o Dissolve 2-amino-4-methylpyridine (1.0 equiv) in dichloromethane (DCM) in a round-bottom
flask under an inert atmosphere (e.g., nitrogen).

e Cool the solution to 0°C using an ice bath.

e Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM to
the cooled solution over 30 minutes. The use of MSH is preferred for its stability and
efficiency as an aminating agent.

 Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, the resulting precipitate (1-amino-4-methylpyridinium mesitylenesulfonate)
is collected by filtration, washed with cold DCM, and dried under vacuum.

Step 2: Condensation and Cyclization
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e Suspend the aminopyridinium salt from Step 1 (1.0 equiv) and ethyl 2-(ethoxymethylene)-3-
oxobutanoate (1.2 equiv) in ethanol.

e Add a base such as potassium carbonate (K2CO3) (2.5 equiv) to the mixture. The base
facilitates the deprotonation required for the cyclization cascade.

o Reflux the mixture for 6-8 hours. The elevated temperature is necessary to overcome the
activation energy for the intramolecular cyclization.

 After cooling to room temperature, pour the reaction mixture into ice-water.

o Collect the precipitated solid, which is the ethyl ester intermediate, by filtration. Purify the
crude product by recrystallization from ethanol or column chromatography.

Step 3: Ester Hydrolysis

o Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate intermediate (1.0 equiv) in a
mixture of ethanol and water (e.g., 3:1 v/v).

e Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 equiv). LiOH is
often preferred for its ability to minimize side reactions.

 Stir the mixture at room temperature for 10-15 hours until the hydrolysis is complete
(monitored by TLC).[3]

 Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCI). This protonates the
carboxylate salt, causing the final product to precipitate.

o Collect the solid product by filtration, wash with cold water to remove residual salts, and dry
in a vacuum oven to yield 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Spectroscopic Characterization

Validation of the final product's identity and purity is critical. Standard spectroscopic methods
provide a definitive fingerprint of the molecular structure.

Table 2: Expected Spectroscopic Data
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Technique Expected Observations

- Aromatic protons on the pyridine and pyrazole
rings (distinct doublets and singlets).- A singlet
for the methyl group (CHs) around & 2.4-2.6

1H NMR _ _ _
ppm.- A broad singlet for the carboxylic acid
proton (-COOH) typically downfield (> 6 12
ppm).
- Peaks corresponding to the aromatic carbons
of the fused ring system.- A signal for the methyl
13C NMR

carbon around & 20-25 ppm.- A downfield signal
for the carboxylic acid carbon (> & 160 ppm).

M s (LC-MS) - A prominent peak corresponding to the
ass Spec -
P molecular ion [M+H]* or [M-H]".

- A broad O-H stretch from the carboxylic acid
IR Spectroscopy (~2500-3300 cm™1).- A sharp C=0 stretch from
the carboxylic acid (~1700 cm™1).

Protocol: Characterization via NMR Spectroscopy

o Sample Preparation: Accurately weigh ~5-10 mg of the dried final product. Dissolve the
sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-ds, as the carboxylic acid proton is
readily observable). Transfer the solution to a clean, dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is
properly tuned and shimmed to achieve optimal magnetic field homogeneity.

o Data Acquisition:
o Acquire a *H NMR spectrum. A standard acquisition includes 16-64 scans.

o Acquire a 133C NMR spectrum. This typically requires a larger number of scans (e.g., 1024
or more) due to the low natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the peaks in the *H spectrum and reference the
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spectra to the residual solvent peak (e.g., DMSO at 6 2.50 ppm).

Applications in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure™ in medicinal chemistry, meaning
it is capable of binding to multiple biological targets with high affinity. Derivatives have shown
promise in a range of therapeutic areas.

o Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been
identified as potent agents against both drug-sensitive and drug-resistant strains of
Mycobacterium tuberculosis.[4][5] The core scaffold is crucial for the mechanism of action,
which often involves novel bacterial targets.

» Kinase Inhibitors: This structural framework is highly effective for designing potent and
selective kinase inhibitors, which are critical in oncology research.[4] The nitrogen atoms in
the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the
kinase active site.

o Agrochemicals: The versatility of this compound extends to agricultural chemistry, where it is
used in the development of novel pesticides and herbicides.[2]

The 7-methyl group can provide beneficial steric interactions or improve metabolic stability,
while the 3-carboxylic acid is a key point for derivatization. It can be readily converted into
amides, esters, or other functional groups to create a library of analogs for SAR studies. This
systematic modification allows researchers to optimize potency, selectivity, and
pharmacokinetic properties.
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Caption: Conceptual workflow for SAR studies using the core scaffold.
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Conclusion

7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is more than a simple chemical
compound; it is a strategic tool for innovation in pharmaceutical and chemical research. Its
robust synthesis, well-defined structure, and versatile functional groups make it an invaluable
starting point for the development of novel therapeutic agents and other high-value chemical
products. The principles and protocols outlined in this guide provide a solid foundation for
researchers to harness the potential of this powerful heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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